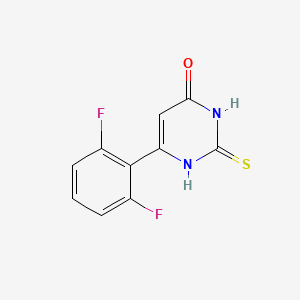

6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(2,6-difluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2OS/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBLOAJEFOAHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=O)NC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 250.26 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Kinases : Analogous compounds have shown significant activity as inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses. Inhibiting this pathway can reduce cytokine production associated with autoimmune diseases .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis and function, although specific data on this compound is limited.

- Antitumor Effects : Certain thioxo-pyrimidine derivatives have been investigated for their potential to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Biological Activity Data

Case Study 1: Inhibition of p38 MAPK

In a study focusing on the anti-inflammatory properties of pyrimidine derivatives, this compound was tested for its ability to inhibit p38 MAP kinase. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα in human macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 3: Antitumor Activity

Research into the antitumor effects of related thioxo-pyrimidines has revealed their ability to induce apoptosis in cancer cells by activating caspase pathways. While direct studies on the specific compound are still needed, these findings highlight the need for further investigation into its anticancer properties .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thioxo-pyrimidinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one effectively inhibit the growth of various bacterial strains. A case study involving the synthesis of related thioxo-pyrimidinones revealed their potential as broad-spectrum antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicated that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, a study on pyrimidinone derivatives reported that specific structural modifications led to enhanced cytotoxicity against breast cancer cell lines .

Enzyme Inhibition

Another significant application is in the inhibition of specific enzymes linked to disease processes. The compound has been identified as a potential inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Inhibitors of MPO can reduce oxidative stress and inflammation, making them valuable in treating conditions like cardiovascular diseases .

Agricultural Applications

Pesticide Development

The thioxo-pyrimidinone scaffold has been explored for developing new agrochemicals. Research indicates that compounds with similar structures can act as effective herbicides or fungicides. For instance, a study highlighted the efficacy of thioxo derivatives against fungal pathogens in crops, suggesting their utility in agricultural pest management strategies .

Material Science Applications

Synthesis of Novel Materials

In material science, this compound can serve as a precursor for synthesizing novel polymers and nanomaterials. Its unique chemical properties allow for functionalization that can enhance the performance characteristics of materials used in electronics and coatings.

Summary Table: Applications Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical behavior of pyrimidinones is highly dependent on substituents at position 6. Below is a comparative analysis of 6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with its analogs (Table 1):

Table 1: Structural and Functional Comparison of 2-Thioxo-dihydropyrimidinones

Key Observations

Methoxy Groups: The 3,5-dimethoxyphenyl substituent in compound 11 improves solubility due to oxygen lone pairs, which may explain its efficacy as a CK1 inhibitor . Heterocycles: Replacement with 2-thienyl () introduces π-π stacking capabilities, altering electronic distribution and reactivity.

Synthetic Yields: Phenylamino derivatives (e.g., 1a, 1b) exhibit high yields (79–94%), attributed to efficient condensation between 6-aminothiouracil and anilines . In contrast, the target compound’s synthesis () lacks yield data but likely follows similar pathways.

Biological Activities: Anticancer Potential: Pyrimidinones with extended aromatic systems (e.g., pyrido[2,3-d]pyrimidinones in ) show anti-proliferative effects, suggesting the target compound’s fluorophenyl group could confer similar activity. Enzyme Inhibition: The 3,5-dimethoxyphenyl analog (11) demonstrates CK1 inhibition, while halogenated variants (e.g., 4-chlorophenyl in ) are explored for antimicrobial roles .

Preparation Methods

Classical Biginelli Reaction and Its Modifications

The most common synthetic approach to dihydropyrimidinones and their thioxo analogs is the Biginelli reaction, a multicomponent condensation involving:

- A thiourea or urea derivative (providing the thioxo or oxo group),

- An aromatic aldehyde (in this case, 2,6-difluorobenzaldehyde for the difluorophenyl substituent),

- A β-ketoester or equivalent enolizable carbonyl compound.

This reaction typically proceeds under acidic catalysis and affords the dihydropyrimidinone scaffold in a one-pot manner with good atom economy and operational simplicity.

Key points about Biginelli reaction modifications:

- Modifications of the ketoester component or the aldehyde allow access to diverse substitution patterns on the dihydropyrimidinone ring.

- The incorporation of fluorinated aromatic aldehydes, such as 2,6-difluorobenzaldehyde, introduces fluorine atoms that improve biological activity and metabolic stability.

- Catalytic systems range from traditional acid catalysts to microwave-assisted and ionic liquid media to improve yields and reduce reaction times.

Specific Preparation of 6-(2,6-Difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Although direct literature specifically naming the 2,6-difluorophenyl derivative is limited, the preparation closely follows the protocols established for 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives with substitution of the phenyl group by 2,6-difluorophenyl.

- Step 1: Condensation of thiourea with 2,6-difluorobenzaldehyde and an appropriate β-ketoester under acidic conditions (e.g., acetic acid or mineral acid catalyst) with heating or reflux.

- Step 2: Isolation of the this compound by crystallization or chromatography.

The reaction parameters such as temperature, solvent, catalyst type, and reaction time are optimized to maximize yield and purity.

Post-Synthetic Modifications

Research shows that the core 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold can be further derivatized by reactions with electrophilic reagents like chloroacetyl chloride, acetyl chloride, bromine, hydrazine hydrate, and cyanothioacetamide to yield various functionalized derivatives.

For example:

| Reaction Type | Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|

| Acetylation | Acetyl chloride in acetic anhydride + sodium acetate, reflux 9 h | 5-Acetyl-6-phenyl-2-thioxo derivative | 85 | Yellow crystals, mp 140-142 °C |

| Halogenation | Bromine addition | 5-(2-Bromoacetyl)-6-phenyl-2-thioxo derivative | 59 | Yellow crystals, mp 200-202 °C |

| Reaction with cyanothioacetamide | Reflux in pyridine 12 h | 5-Methyl-4-phenyl-2,7-dithioxo derivative | 81 | Brown crystals, mp 180-182 °C |

| Reaction with chloroacetyl chloride | Reflux in acetic anhydride + sodium acetate | 6-Phenyl-2-thioxo derivative with chloroacetyl group | - | Intermediate for further reactions |

These transformations allow the introduction of additional functional groups that can be tailored for specific biological activities or further synthetic elaboration.

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

- Melting Point (Mp): Confirming purity and identity.

- Infrared Spectroscopy (IR): Key absorption bands include NH (~3300 cm^-1), aromatic CH (~3000 cm^-1), carbonyl CO (~1650-1700 cm^-1), and CN (~2200 cm^-1) where applicable.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR signals for NH, aromatic protons, and aliphatic protons are used to confirm structure.

- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight.

- Elemental Analysis: To verify empirical formula accuracy.

Summary Table of Preparation Conditions and Yields for Related Compounds

| Compound Description | Starting Materials | Reaction Conditions | Yield (%) | Physical State | Melting Point (°C) |

|---|---|---|---|---|---|

| 6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Thiourea + benzaldehyde + β-ketoester | Acid catalysis, reflux | ~70-85 | Solid, crystalline | ~140-142 |

| 5-Acetyl derivative | Compound 1 + acetyl chloride + sodium acetate | Reflux 9 h in acetic anhydride | 85 | Yellow crystals | 140-142 |

| 5-(2-Bromoacetyl) derivative | Compound 2 + bromine | Room temp or reflux | 59 | Yellow crystals | 200-202 |

| 5-Methyl dithioxo derivative | Compound 2 + cyanothioacetamide | Reflux in pyridine 12 h | 81 | Brown crystals | 180-182 |

Q & A

Q. What are the optimal synthetic routes for 6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions. A validated route involves reacting thiourea with a substituted β-keto ester (e.g., ethyl acetoacetate derivatives) under basic or acidic conditions. For example:

- Procedure : Combine 2,6-difluorophenyl-substituted β-keto ester (1.0 eq) with thiourea (1.2 eq) in dry ethanol under argon. Add sodium ethoxide (1.5 eq) as a base, and reflux for 6–8 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (70–85% yield) .

- Optimization : Adjust solvent polarity (e.g., DMF for faster cyclization) or use microwave-assisted synthesis to reduce reaction time. Characterize intermediates (e.g., enaminones) using IR and H-NMR to ensure regioselectivity .

Q. Table 1: Synthetic Conditions Comparison

| Catalyst/Solvent | Temperature | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| NaOEt/EtOH | Reflux | 75 | >95% | |

| HCl/EtOH | 80°C | 68 | 92% | |

| Microwave/DMF | 120°C | 82 | 98% |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Use C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% for biological assays).

- LC-MS : Confirm molecular ion peak ([M+H] at m/z 285.2) and rule out desulfurization byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents at the 2,6-difluorophenyl and thioxo positions on biological activity?

Methodological Answer:

- Substituent Variation :

- Replace 2,6-difluorophenyl with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups. Synthesize analogs via parallel library synthesis .

- Modify the thioxo group to oxo or selenoxo to assess sulfur’s role in target binding.

- Biological Assays :

- Test analogs against enzymatic targets (e.g., β-glucuronidase) using fluorescence-based inhibition assays. Correlate IC values with substituent electronic properties (Hammett σ constants) .

Q. Table 2: SAR Data Example

| Substituent (R) | IC (β-glucuronidase) | LogP | Reference |

|---|---|---|---|

| 2,6-F | 0.8 µM | 2.1 | |

| 3-Cl | 5.2 µM | 2.8 | |

| H (unsubstituted) | >50 µM | 1.5 |

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound when interacting with enzymatic targets like β-glucuronidase or DNA repair proteins?

Methodological Answer:

- Target Identification :

- Use affinity chromatography with a biotinylated analog to pull down binding proteins from cell lysates. Validate via Western blot (e.g., β-glucuronidase) .

- Perform X-ray crystallography or molecular docking to map interactions (e.g., thioxo group hydrogen bonding with catalytic residues) .

- Functional Studies :

- Measure enzyme kinetics (e.g., , ) in the presence of the compound. For DNA repair targets, use comet assays to assess double-strand break repair inhibition .

Q. How should researchers address contradictions in biological activity data between in vitro assays and in vivo models for this compound?

Methodological Answer:

- Metabolic Stability :

- Conduct liver microsome assays (human/rodent) to identify oxidative desulfurization metabolites (e.g., using LC-MS/MS). Compare species-specific clearance rates .

- Pharmacokinetic Profiling :

- Measure bioavailability (%F) and tissue distribution in rodent models. Adjust dosing regimens if poor CNS penetration is observed (e.g., use prodrugs) .

- Experimental Design :

- Validate in vitro targets using CRISPR knockout cell lines. If in vivo activity diverges, assess off-target effects via transcriptomics or proteomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.